molecular formula C16H14F3NO2S B12212351 Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione

Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione

Cat. No.: B12212351
M. Wt: 341.3 g/mol
InChI Key: FVEZQZCVIZRZQV-UHFFFAOYSA-N
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Description

Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione is an organic compound that features a morpholine ring, a trifluoromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione typically involves the reaction of morpholine with a furan derivative that contains a trifluoromethyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione is unique due to its combination of a morpholine ring, a trifluoromethyl group, and a furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C16H14F3NO2S

Molecular Weight

341.3 g/mol

IUPAC Name

morpholin-4-yl-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]methanethione

InChI

InChI=1S/C16H14F3NO2S/c17-16(18,19)12-4-2-1-3-11(12)13-5-6-14(22-13)15(23)20-7-9-21-10-8-20/h1-6H,7-10H2

InChI Key

FVEZQZCVIZRZQV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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